molecular formula C19H21N7O4 B13540962 5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13540962
M. Wt: 411.4 g/mol
InChI Key: HJGPYEGCCBUXBJ-UHFFFAOYSA-N
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Description

5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azidoethyl group, a piperazinyl group, and a dioxopiperidinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazinyl and dioxopiperidinyl intermediates, followed by their coupling with the azidoethyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The azidoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The azidoethyl group can participate in click chemistry reactions, while the piperazinyl and dioxopiperidinyl groups may interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dioxopiperidin-3-yl)-5-(4-(piperidin-4-yl)piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(2,6-dioxopiperidin-3-yl)-5-(4-(piperidin-4-yl)piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride

Uniqueness

The uniqueness of 5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its azidoethyl group, which provides additional reactivity and potential for click chemistry applications. This distinguishes it from similar compounds that may lack this functional group.

Properties

Molecular Formula

C19H21N7O4

Molecular Weight

411.4 g/mol

IUPAC Name

5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H21N7O4/c20-23-21-5-6-24-7-9-25(10-8-24)12-1-2-13-14(11-12)19(30)26(18(13)29)15-3-4-16(27)22-17(15)28/h1-2,11,15H,3-10H2,(H,22,27,28)

InChI Key

HJGPYEGCCBUXBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCN=[N+]=[N-]

Origin of Product

United States

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